(1R)-2-bromo-1-(3-bromophenyl)ethanol
Description
Significance of Enantioenriched Secondary Alcohols as Chiral Synthons
Enantioenriched secondary alcohols are highly prized building blocks, or "chiral synthons," in asymmetric synthesis. Their importance lies in their ability to transfer chirality to new molecules, serving as a foundation upon which more complex structures can be built. The pharmaceutical industry, in particular, has an increasing demand for chiral intermediates due to the need to develop single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
These chiral alcohols are precursors to a vast range of other functional groups. For example, they can be converted into chiral ketones, esters, ethers, and amines with retention or inversion of configuration at the stereocenter. Halogenated chiral alcohols, a specific subclass, are especially useful as they can be transformed into chiral epoxides through an intramolecular SN2 reaction upon treatment with a base. These chiral epoxides are themselves versatile intermediates for the synthesis of beta-amino alcohols and other 1,2-difunctionalized compounds.
Overview of (1R)-2-bromo-1-(3-bromophenyl)ethanol within Chiral Organic Chemistry
This compound is a specific chiral halogenated alcohol, often referred to as a chiral bromohydrin. Its structure is characterized by a secondary alcohol at the C1 position, which is a stereocenter with an (R)-configuration. Attached to this carbon is a 3-bromophenyl group. The adjacent C2 position bears a bromine atom. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis.
The primary route for synthesizing this compound is through the enantioselective reduction of its corresponding prochiral ketone, 2-bromo-1-(3-bromophenyl)ethanone. nist.gov This transformation is a key step, as it establishes the stereocenter. Various catalytic asymmetric reduction methods can be employed to achieve high enantiomeric excess (ee), ensuring that the desired (R)-enantiomer is produced preferentially.
The synthetic utility of this compound lies in the reactivity of its functional groups. The secondary alcohol can be used for further functionalization, while the bromine atom on the adjacent carbon makes it an excellent precursor for the formation of a chiral epoxide. The presence of a second bromine atom on the phenyl ring provides an additional handle for modifications, such as Suzuki or Heck cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds.
Scope of Academic Research on Chiral Bromoethanol Derivatives
Academic research into chiral bromoethanol derivatives is extensive, reflecting their importance as versatile building blocks. A significant portion of this research focuses on developing new and efficient methods for their enantioselective synthesis. The catalytic asymmetric reduction of α-bromoketones is a well-studied area, with numerous catalyst systems being developed to provide high yields and enantioselectivities. rsc.org
These methods can be broadly categorized and are often compared based on their efficiency and selectivity, as illustrated in the table below.
| Method | Catalyst/Reagent | Typical Substrate | Typical Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|---|
| Catalytic Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | Aryl α-bromoketones | >95% | Uses isopropanol (B130326) or formic acid as a hydrogen source; operates under mild conditions. |
| Enzyme-Catalyzed Reduction | Carbonyl reductases (CRED) / Alcohol dehydrogenases (ADH) | Various α-haloketones | >99% | Highly selective; environmentally friendly (green chemistry); requires cofactor regeneration. |
| Chirally Modified Borohydride Reduction | NaBH₄ with chiral ligands (e.g., amino alcohols) | Aromatic and aliphatic ketones | ~90% | Stoichiometric use of chiral modifier; good selectivity for a range of substrates. rsc.org |
| Oxazaborolidine-Catalyzed Reduction | Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) (BH₃) | 2-chloroacetophenone | 93-97% | Well-established method; predictable stereochemical outcome. researchgate.net |
Beyond synthesis, research also explores the application of these chiral bromoethanol derivatives in the construction of biologically active molecules and complex natural products. Their ability to introduce stereochemistry and functionality in a controlled manner makes them indispensable tools for organic chemists. The development of new reactions and synthetic strategies involving these building blocks continues to be an active area of investigation.
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
GWBCVCDOHLICHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 1r 2 Bromo 1 3 Bromophenyl Ethanol
Asymmetric Construction of the Chiral Carbinol Center
The cornerstone of synthesizing (1R)-2-bromo-1-(3-bromophenyl)ethanol is the enantioselective reduction of its prochiral precursor, 2-bromo-1-(3-bromophenyl)ethanone. This transformation necessitates a catalyst or reagent that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of the (R)-enantiomer. Several powerful techniques have been developed for such asymmetric reductions.
Catalytic Asymmetric Reductions of Prochiral Ketones
Catalytic methods are highly favored in asymmetric synthesis due to the use of small quantities of a chiral catalyst to generate large amounts of an enantiomerically enriched product.
While specific applications of chiral metal-catalyzed hydrogenations and transfer hydrogenations to 2-bromo-1-(3-bromophenyl)ethanone are not extensively documented, these methods are well-established for the asymmetric reduction of a wide array of ketones. Transfer hydrogenation, in particular, which involves the transfer of hydrogen from a donor molecule, can be a mild and effective method for this transformation in the presence of a chiral transition metal catalyst.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. Chiral organocatalysts, such as those based on proline and its derivatives, can activate substrates towards enantioselective transformations. While the direct application to 2-bromo-1-(3-bromophenyl)ethanone is not detailed in the available literature, the principles of organocatalytic reduction are theoretically applicable.
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. The use of whole-cell biocatalysts or isolated enzymes for the reduction of ketones has been widely explored. Notably, the yeast strain Rhodotorula rubra KCh 82 has demonstrated high efficiency in the enantioselective reduction of various α-bromoacetophenone derivatives to the corresponding (R)-halohydrins with excellent enantiomeric excesses nih.gov. This suggests that a similar biocatalytic approach could be highly effective for the synthesis of this compound.
Table 1: Biocatalytic Reduction of α-Bromoacetophenone Derivatives with Rhodotorula rubra KCh 82 nih.gov
| Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|
| 2-bromo-1-phenyl-ethan-1-one | (R)-2-bromo-1-phenyl-ethan-1-ol | 97% |
| 2-bromo-1-(4'-bromophenyl)-ethan-1-ol | (R)-2-bromo-1-(4'-bromophenyl)-ethan-1-ol | 99% |
| 2-bromo-1-(4'-chlorophenyl)-ethan-1-ol | (R)-2-bromo-1-(4'-chlorophenyl)-ethan-1-ol | >99% |
| 2-bromo-1-(4'-methoxyphenyl)-ethan-1-ol | (R)-2-bromo-1-(4'-methoxyphenyl)-ethan-1-ol | 96% |
| 2-bromo-1-(3'-methoxyphenyl)-ethan-1-ol | (R)-2-bromo-1-(3'-methoxyphenyl)-ethan-1-ol | 93% |
The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (BMS) or borane-THF. organic-chemistry.orgwikipedia.orgwikipedia.org The catalyst, derived from a chiral amino alcohol, coordinates with the borane and the ketone in a structured transition state, facilitating the stereoselective transfer of a hydride to one face of the carbonyl group. organic-chemistry.orgwikipedia.org
Table 2: General Parameters of the Corey-Bakshi-Shibata (CBS) Reduction
| Component | Role | Common Examples |
|---|---|---|
| Prochiral Ketone | Substrate | 2-bromo-1-(3-bromophenyl)ethanone |
| Chiral Catalyst | Stereocontrol | (S)- or (R)-oxazaborolidines |
| Borane Source | Hydride Donor | Borane-dimethyl sulfide (BMS), Borane-THF |
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
An alternative strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
While no specific examples of chiral auxiliary-mediated synthesis for this compound are documented, this approach is a fundamental and powerful tool in asymmetric synthesis. For instance, a prochiral starting material could be derivatized with a chiral auxiliary, followed by a diastereoselective reduction of the ketone. The resulting diastereomers could then be separated, and the auxiliary cleaved to afford the desired enantiomer of the product. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.govharvard.edu
Enantioselective Halogenation Strategies for Vicinal Bromoalcohols
The asymmetric halofunctionalization of alkenes represents a powerful method for rapidly generating molecular complexity. nih.gov In the context of synthesizing vicinal bromoalcohols, this involves the enantioselective addition of a bromine atom and a hydroxyl group across a double bond. While direct asymmetric bromohydroxylation can be challenging, significant progress has been made in related enantioselective vicinal dihalogenation and other halofunctionalizations, the principles of which are foundational. nih.govnih.gov
These reactions often proceed through a haliranium ion intermediate, the facial selectivity of which is controlled by a chiral catalyst. The subsequent nucleophilic attack, which in this context would be by a water molecule or another oxygen-based nucleophile, must also be regiochemically and stereochemically controlled. For styrenyl systems, which are structurally analogous to the precursor of this compound, there is often an inherent electronic bias that favors nucleophilic attack at the benzylic position. nih.gov The development of catalyst-controlled regioselectivity, however, is crucial for expanding the scope and overcoming substrate limitations. nih.gov Modern methods employ commercially available catalysts and sources of electrophilic halogen, paired with inexpensive salts, to effect these transformations with high levels of regio-, diastereo-, and enantioselectivity. nih.gov
Dynamic Kinetic Resolution and Kinetic Resolution Approaches
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating racemic mixtures of chiral alcohols. These methods rely on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme, allowing for the isolation of one enantiomer in high purity.
Enzymatic kinetic resolution (EKR) is a widely used and highly effective method for obtaining enantiopure alcohols. mdpi.com Lipases are among the most common enzymes employed for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability. researchgate.net The process typically involves the enantioselective acylation of the racemic alcohol, where the enzyme preferentially catalyzes the esterification of one enantiomer, leaving the other unreacted.
For precursors of this compound, such as racemic 1-(3-bromophenyl)ethanol (B1266530), a lipase like Candida antarctica lipase B (CALB) can be used. nih.gov In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate or isopropenyl acetate) in an organic solvent. The enzyme selectively acylates the (R)-enantiomer, producing the (R)-acetate and leaving the desired (S)-alcohol (which would be the precursor to the final product) unreacted. The separation of the resulting ester from the unreacted alcohol is then performed, often through chromatography. rsc.org This approach provides a reliable route to both enantiomers of the precursor alcohol. rsc.org
Table 1: Representative Enzymatic Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Key Finding |
|---|---|---|---|
| Racemic 1-(hetero)aromatic ethanols | Lipase | 2-(prop-2-yn-1-yloxy)acetyl esters | Efficient separation of the resulting (R)-ester and (S)-alcohol was achieved via a "click-reaction" derivatization, avoiding chromatography. rsc.org |
| Racemic (R,S)-flurbiprofen | Immobilized Candida antarctica lipase B (CALB) | Methanol | High enantiomeric excess (eep = 89.6 ± 2.0%) was achieved in the enantioselective esterification. researchgate.net |
This table presents data for analogous reactions to illustrate the principles of enzymatic kinetic resolution.
Non-enzymatic, catalyst-based kinetic resolution offers a valuable alternative to enzymatic methods. nih.gov These techniques often employ small-molecule chiral catalysts, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) or amidine-based catalysts, to achieve enantioselective acylation. nih.govresearchgate.net
Research into the kinetic resolution of secondary benzylic alcohols has demonstrated the efficacy of amidine-based catalysts. nih.gov For instance, the kinetic resolution of 1-(3-bromophenyl)ethan-1-ol, a direct precursor to the target compound, can be achieved using such catalysts. The selectivity factor, which indicates the degree of differentiation between the two enantiomers, is a key metric for the success of the resolution. Studies have shown that the substitution pattern on the aromatic ring of the substrate significantly influences the outcome of the resolution. nih.gov
Table 2: Catalytic Kinetic Resolution of 1-(3-bromophenyl)ethan-1-ol
| Catalyst | Selectivity Factor (s) |
|---|---|
| Catalyst 1 (Amidine-Based) | 12 |
| Catalyst 2 (Cl-PIQ) | 11 |
Data derived from studies on the kinetic resolution of secondary benzylic alcohols. nih.gov
Optimization of Stereoselectivity and Yields
The efficiency and stereochemical outcome of enantioselective syntheses are highly dependent on reaction conditions. The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized to maximize both chemical yield and stereoselectivity.
The solvent can play a multifaceted role in a chemical reaction, influencing catalyst solubility, stability, and activity, as well as the transition state energies of the stereodetermining step. In enantioselective halogenation reactions, the polarity and coordinating ability of the solvent can impact the structure and reactivity of the chiral catalyst-reagent complex, thereby affecting the enantiomeric and diastereomeric ratios of the product. Similarly, in kinetic resolutions, the solvent can affect enzyme or catalyst conformation and activity, which in turn influences the enantioselectivity. For example, non-polar solvents are typically used for lipase-catalyzed resolutions to maintain high enzyme activity.
Temperature is a crucial factor in controlling the stereoselectivity of a reaction. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in the free energies of activation for the formation of two stereoisomers (ΔΔG‡) is directly related to the enantiomeric or diastereomeric ratio. Lowering the reaction temperature generally increases this difference, leading to higher stereoselectivity.
In the context of enantioselective halogenation, running reactions at lower temperatures (e.g., -30 °C) has been shown to enhance selectivity. nih.gov However, this can sometimes come at the cost of reduced reaction rates or even lower enantioselectivity for certain substrates. nih.gov Similarly, in catalytic kinetic resolutions, while lower temperatures can improve enantioselectivity, the catalyst's activity might decrease significantly. Some catalysts are specifically designed to be more active at low temperatures to achieve respectable results. nih.gov Therefore, an optimal temperature must be found that balances reaction rate and stereochemical control.
Table 3: Effect of Temperature on Stereoselectivity in Asymmetric Reactions
| Reaction Type | Catalyst/Enzyme System | Temperature | Observation |
|---|---|---|---|
| Vicinal Dihalogenation | Chiral Catalyst/LiCl | Ambient | Lower product ratio (79:21). nih.gov |
| Vicinal Dihalogenation | Chiral Catalyst/LiCl | -30 °C | Exclusive formation of the dichlorinated product (95:5). nih.gov |
| Kinetic Resolution | Tetrahydropyrimidine-based catalysts | Room Temperature | Less enantioselective. nih.gov |
This table illustrates general trends observed in related asymmetric transformations.
Screening of Chiral Catalysts and Ligands
The cornerstone of any enantioselective synthesis is the chiral catalyst or ligand that orchestrates the stereochemical outcome of the reaction. For the asymmetric reduction of α-haloketones like 2-bromo-1-(3-bromophenyl)ethanone, a variety of catalytic systems have been developed, with chiral oxazaborolidines and transition metal complexes being particularly prominent. wikipedia.orgnih.gov The process of identifying the optimal catalyst involves a systematic screening of different chiral scaffolds and ligands to achieve the highest possible enantiomeric excess (e.e.) and chemical yield.
One of the most reliable and extensively studied methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-α,α-diphenylprolinol, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). ijprs.comalfa-chemistry.com The mechanism relies on the formation of a complex between the catalyst and borane, which then coordinates to the ketone. nrochemistry.comwikipedia.org This coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen, positioning the ketone for a highly face-selective hydride transfer via a six-membered transition state. nrochemistry.comyoutube.com
The effectiveness of the CBS catalyst is highly dependent on its structure. A rigid bicyclic framework within the oxazaborolidine is known to contribute to higher enantiomeric excesses. nrochemistry.comyoutube.com The screening process, therefore, often involves evaluating a library of catalysts with different substituents on the boron atom and the chiral backbone to identify the most effective variant for the specific substrate. For the reduction of ω-bromo acetophenones, excellent enantioselectivities, with e.e. values exceeding 96%, have been achieved using specifically designed oxazaborolidine catalysts. researchgate.net
Beyond organocatalysis, biocatalysis offers a powerful alternative. Alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of 2-haloacetophenones, demonstrating exceptional chemo-, regio-, and stereoselectivity under environmentally benign conditions. nih.gov The screening process in this context involves testing a panel of different ADH enzyme variants or mutants. For instance, studies on various 2-haloacetophenones have shown that specific mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) can produce the corresponding (S)- or (R)-2-halo-1-arylethanols with outstanding conversions and enantiopurities (>99% e.e.). nih.gov The stereochemical outcome can be inverted based on minor modifications to the enzyme's active site, highlighting the tunability of biocatalytic systems. nih.gov
The table below presents representative data from a screening study on the asymmetric reduction of various 2-haloacetophenones using different enzyme catalysts, illustrating the typical variations in conversion and enantioselectivity observed during such a screening process.
| Substrate (Ketone) | Catalyst (TeSADH Mutant) | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
|---|---|---|---|---|
| 2-Bromoacetophenone | I86A | >99 | >99 | (S) |
| 2-Chloroacetophenone | I86A | >99 | >99 | (S) |
| 2-Chloro-4'-chloroacetophenone | I86A | 78 | >99 | (R) |
| 2-Chloro-4'-bromoacetophenone | P84S/I86A | >99 | >99 | (R) |
| 2-Bromo-4'-chloroacetophenone | A85G/I86A/C295A | >99 | >99 | (R) |
Role of Additives in Enhancing Enantioselectivity
In many asymmetric catalytic reactions, the addition of achiral substances, known as additives, can profoundly influence the reaction's rate, yield, and, most importantly, its enantioselectivity. researchgate.net These additives can interact with the catalyst, substrate, or intermediates in the catalytic cycle, thereby modifying the structure and energetics of the stereochemistry-determining transition state.
In the context of the CBS reduction, maintaining anhydrous conditions is paramount, as the presence of water has been shown to have a significant negative impact on the enantiomeric excess. nrochemistry.comyoutube.com Therefore, additives such as molecular sieves are often used to rigorously exclude moisture from the reaction medium.
More active roles for additives have also been identified. Lewis acids, for example, can enhance the enantioselectivity of certain borane reductions. In the reduction of trifluoromethyl ketones catalyzed by an in-situ-generated oxazaborolidine, the addition of boron trifluoride (BF₃) was found to significantly improve the enantioselectivity at room temperature. mdpi.com This enhancement is attributed to the increased Lewis acidity of the catalytic system, which can lead to a more organized and rigid transition state, thus amplifying the stereochemical preference. mdpi.com The screening of additives is an empirical process where different Lewis acids, Brønsted acids, salts, or other coordinating species are tested to find an optimal promoter for the desired transformation. researchgate.netmdpi.com
The following table demonstrates the effect of a Lewis acid additive on the enantioselectivity of an oxazaborolidine-catalyzed reduction of a challenging ketone substrate, showcasing the potential for significant improvement in stereocontrol.
| Catalyst Precursor | Borane Source | Additive | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|
| Chiral Lactam Alcohol 2 | BH₃·THF | None | rt | 95 | 73 |
| Chiral Lactam Alcohol 2 | BH₃·THF | BF₃·OEt₂ (1.6 equiv) | rt | 97 | 91 |
| Chiral Lactam Alcohol 2 | BH₃·THF | BF₃·OEt₂ (1.6 equiv) | 40 | 99 | 93 |
By methodically screening both the core chiral catalyst and various additives, chemists can fine-tune the reaction conditions to maximize the production of the desired (1R)-enantiomer of 2-bromo-1-(3-bromophenyl)ethanol (B3113305), meeting the stringent purity requirements for advanced applications.
Chemical Reactivity and Advanced Transformations of 1r 2 Bromo 1 3 Bromophenyl Ethanol
Nucleophilic Substitution Reactions of the Aliphatic Bromine
The primary C-Br bond in (1R)-2-bromo-1-(3-bromophenyl)ethanol is susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups at the C2 position. These reactions are crucial for the synthesis of various chiral building blocks.
The displacement of the aliphatic bromine atom in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration at this center. The bromide ion is a good leaving group, facilitating this transformation.
The general mechanism for an SN2 reaction involves the nucleophile (Nu-) attacking the electrophilic carbon, while the C-Br bond breaks simultaneously. This passes through a trigonal bipyramidal transition state. Given that the substrate is a primary halide, the SN2 pathway is sterically favored over the unimolecular (SN1) pathway, which would involve the formation of a less stable primary carbocation. ucsb.edu The stereochemistry of the starting material is critical, as the SN2 reaction will produce a product with a predictable inverted stereochemistry at the reaction site.
The SN2 reactivity of the aliphatic bromine allows for the synthesis of a variety of chiral 1-(3-bromophenyl)ethanol (B1266530) derivatives. A common transformation is the introduction of an azide (B81097) group, which can subsequently be reduced to a primary amine. This two-step sequence provides a route to chiral 2-amino-1-(3-bromophenyl)ethanol, a valuable synthon for pharmaceuticals.
The reaction typically begins with the substitution of the bromide with an azide ion (from sodium azide, NaN₃), a potent nucleophile. mdma.ch The resulting 2-azido-1-(3-bromophenyl)ethanol can then be reduced to the corresponding amine using reagents such as triphenylphosphine (B44618) in the presence of water or through catalytic hydrogenation. chemicalbook.com
| Step | Starting Material | Reagent | Product | Typical Yield |
|---|---|---|---|---|
| 1 | This compound | Sodium Azide (NaN₃) | (1R)-2-azido-1-(3-bromophenyl)ethanol | High |
| 2 | (1R)-2-azido-1-(3-bromophenyl)ethanol | Triphenylphosphine (PPh₃), Water (H₂O) | (1R)-2-amino-1-(3-bromophenyl)ethanol | ~85% chemicalbook.com |
In the presence of a base, halohydrins like this compound undergo an intramolecular SN2 reaction to form epoxides. wikipedia.org The hydroxyl group is first deprotonated by the base to form an alkoxide ion. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the bromine atom, displacing the bromide and closing the three-membered ring.
This reaction is a variation of the Williamson ether synthesis and is highly efficient. The stereochemistry of the starting halohydrin dictates the stereochemistry of the resulting epoxide. For this compound, this intramolecular cyclization would yield the chiral epoxide, (R)-2-(3-bromophenyl)oxirane. This transformation is a key step in many complex syntheses as epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. researchgate.net
Functional Group Transformations at the Hydroxyl Moiety
The secondary hydroxyl group offers another site for chemical modification, including oxidation to a ketone and derivatization to protect it during subsequent synthetic steps.
The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 2-bromo-1-(3-bromophenyl)ethanone. This transformation is valuable for creating α-bromoketones, which are important precursors for the synthesis of various heterocyclic compounds and other functionalized molecules.
A variety of oxidizing agents can be employed for this purpose. One modern and efficient method involves the use of Oxone (potassium peroxymonosulfate) in the presence of a bromide source like ammonium (B1175870) bromide. This system generates an in-situ oxidizing species that effectively converts secondary alcohols to ketones under mild conditions. rsc.org The product, 2-bromo-1-(3-bromophenyl)ethanone, is a key intermediate for further synthetic manipulations. researchgate.net
In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.org The hydroxyl group can be converted into various functional groups, such as esters or ethers, which are generally more stable under certain reaction conditions and can be readily removed later to regenerate the alcohol. masterorganicchemistry.comuobaghdad.edu.iq
Esterification: The alcohol can be converted to an ester using an acyl halide or anhydride (B1165640) in the presence of a base. The resulting ester protects the hydroxyl group from many oxidizing and basic conditions. It can be easily cleaved by acid or base-catalyzed hydrolysis. google.com
Etherification: Formation of ethers is a common strategy for alcohol protection. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are particularly useful. They are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are stable to a wide range of non-acidic reagents but are easily removed using a fluoride (B91410) source (e.g., TBAF) or acidic conditions. zmsilane.com Another common choice is the benzyl (B1604629) (Bn) ether, which is stable to both acidic and basic conditions and can be removed by catalytic hydrogenolysis. uobaghdad.edu.iq
| Protecting Group | Abbreviation | Reagents for Protection | Conditions for Deprotection |
|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride, Pyridine | Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) or mild acid |
| Benzyl | Bn | Benzyl Bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Methoxymethyl | MOM | MOM-Cl, Diisopropylethylamine | Acidic Hydrolysis (e.g., HCl in MeOH) masterorganicchemistry.com |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous Acid (e.g., aq. HCl) libretexts.org |
Reactions Involving the Aromatic Bromine
The bromine atom attached to the phenyl ring of This compound is a key site for synthetic modification. Its position on the aromatic ring makes it amenable to a host of palladium-catalyzed cross-coupling reactions, which are cornerstones of synthetic chemistry for creating complex molecular architectures.
Cross-Coupling Reactions for Aryl Functionalization (e.g., Suzuki, Heck, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions provide a powerful platform for forming new carbon-carbon bonds at the site of the aromatic bromine. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making aryl bromides like the target compound excellent substrates. wikipedia.orglibretexts.org The presence of the 2-bromo-1-ethanol side chain introduces potential challenges, such as catalyst inhibition by the hydroxyl group or competing reactions at the benzylic bromide, which may necessitate the use of protecting groups or carefully optimized reaction conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) and is one of the most versatile methods for forming biaryl compounds. sandiego.edu For This compound , a Suzuki reaction would replace the aromatic bromine with a new aryl, heteroaryl, or vinyl group. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. sandiego.edu
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.orgnumberanalytics.com This reaction is instrumental for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. mdpi.com The reaction typically requires a palladium catalyst, a base (often a tertiary amine like triethylamine), and sometimes a phosphine ligand. organic-chemistry.org The stereochemical outcome of the Heck reaction is generally trans at the newly formed double bond.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgscirp.org The classic Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed to avoid issues related to homocoupling of the alkyne partner. organic-chemistry.org
Table 1: Hypothetical Cross-Coupling Reactions of this compound This table is illustrative and based on general principles of cross-coupling reactions, as specific data for this compound is not available.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | (1R)-2-bromo-1-([1,1'-biphenyl]-3-yl)ethanol |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-(1R)-2-bromo-1-(3-styrylphenyl)ethanol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (1R)-2-bromo-1-(3-(phenylethynyl)phenyl)ethanol |
Directed ortho-Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org
In This compound , the hydroxyl group (-OH) can act as a directing group, potentially after deprotonation to an alkoxide. However, the hydroxyl group is only a moderate DMG. organic-chemistry.org The regiochemical outcome of a DoM reaction on this substrate would be influenced by a competition between the directing effect of the alkoxide and the electronic and steric effects of the bromine atom at the meta-position. Generally, the DMG directs metalation to the nearest ortho position. wikipedia.org For the side chain on the 3-bromophenyl ring, this would correspond to either the C2 or C4 position. The presence of the bromine atom could influence which of these acidic protons is preferentially removed.
Following the metalation step, the introduction of an electrophile would lead to a new substituent on the aromatic ring.
Potential Electrophilic Quenches:
Alkylation: Using alkyl halides (e.g., CH₃I)
Carboxylation: Using carbon dioxide (CO₂)
Silylation: Using silyl chlorides (e.g., TMSCl)
Borylation: Using boronic esters (e.g., trimethyl borate)
Table 2: Potential Products from a Directed ortho-Metalation Strategy This table is illustrative, as the regioselectivity for this specific substrate has not been experimentally determined.
| Step 1: Metalation Reagent | Step 2: Electrophile (E+) | Potential Product |
|---|---|---|
| 1. n-BuLi | 2. CO₂ | 2-bromo-5-(1-hydroxy-2-bromoethyl)benzoic acid |
| 1. sec-BuLi/TMEDA | 2. D₂O | (1R)-2-bromo-1-(3-bromo-2-deuterophenyl)ethanol |
| 1. t-BuLi | 2. (CH₃)₂SO₄ | (1R)-2-bromo-1-(3-bromo-2-methylphenyl)ethanol |
Rearrangement Reactions and Fragmentations
The study of rearrangement and fragmentation reactions provides insight into the stability of intermediates and the migratory aptitude of various groups within a molecule. For a molecule like This compound , which contains a 1,2-halohydrin motif, several rearrangement pathways could be envisioned under specific conditions, although no specific studies on this compound were found.
For instance, treatment of related 1,2-halohydrins with bases can lead to the formation of epoxides via intramolecular SN2 reaction (Williamson ether synthesis). In other contexts, acid catalysis can promote rearrangements. For example, in systems prone to forming stable carbocations, a 1,2-hydride or 1,2-phenyl shift could occur. The presence of the bromine atom on the phenyl ring could influence the migratory aptitude of the aryl group in such a rearrangement.
Annulation and Ring-Forming Reactions
Annulation reactions are processes that form a new ring onto an existing molecule. The dual functionality of This compound offers potential for its use in constructing new cyclic systems. For example, the aromatic bromine could be transformed via one of the cross-coupling reactions mentioned above to install a group capable of participating in a subsequent intramolecular cyclization.
A hypothetical annulation sequence could involve:
Sonogashira coupling of the aromatic bromide with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine).
Intramolecular cyclization of the resulting intermediate, where the nucleophile attacks the alkyne (a process often catalyzed by transition metals like gold or silver) to form a new heterocyclic ring fused to the original phenyl ring.
Alternatively, the benzylic alcohol and benzylic bromide could be manipulated to participate in ring-forming reactions, but this falls outside the scope of reactions involving the aromatic bromine.
Computational Chemistry Studies on 1r 2 Bromo 1 3 Bromophenyl Ethanol and Associated Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. For reactions involving (1R)-2-bromo-1-(3-bromophenyl)ethanol, DFT calculations can elucidate the pathways of chemical transformations, identify intermediate structures, and determine the geometries and energies of transition states.
Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), to optimize the geometries of reactants, products, and transition states. researchgate.net For instance, in a hypothetical reaction, the starting geometry could be based on experimental data, such as that from X-ray diffraction, and then optimized to find the lowest energy conformation in the gas phase. mdpi.com By mapping the potential energy surface, the entire reaction coordinate can be charted, revealing the energy barriers (activation energies) that govern the reaction rate.
A key aspect of these studies is the analysis of normal modes of vibration, which helps to confirm the nature of the stationary points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations provide deep insights into how factors like substituent effects and solvent interactions can influence the reaction pathway. For example, the presence of the bromine atom on the phenyl ring can lead to distortions in the ring's geometry, which can be quantified by comparing calculated bond angles to typical hexagonal angles. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations |
| wB97XD | 6-311++G(d,p) | Includes dispersion corrections, good for non-covalent interactions |
| M06-2X | def2-TZVP | High accuracy for main group thermochemistry and kinetics |
Modeling of Chiral Recognition and Asymmetric Induction Pathways
Chiral recognition is a critical process in asymmetric synthesis, where a chiral molecule selectively interacts with one enantiomer of another. Computational modeling can provide a detailed picture of the intermolecular forces that drive this recognition. DFT calculations are instrumental in analyzing the diastereomeric complexes that can form between this compound and other chiral molecules.
By calculating the binding energies of different diastereomeric adducts, it is possible to predict which complex will be more stable. For example, a study on the interaction between (S)-1-(4-fluorophenyl)-ethanol and the R and S enantiomers of 2-butanol (B46777) showed that the homochiral complex was more stable than the heterochiral one. nih.gov This difference in stability, though often small (on the order of a fraction of a kcal/mol), is sufficient to explain the observed enantioselectivity. nih.gov The calculations can also reveal subtle structural differences between the complexes, such as variations in hydrogen bonding and the interaction of alkyl groups with aromatic rings. nih.gov These insights are crucial for designing more effective chiral catalysts and resolving agents.
Conformational Analysis and Energy Landscapes of the Compound
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. This compound can exist in various conformations due to the rotation around its single bonds. A comprehensive conformational analysis aims to identify all stable conformers and their relative energies.
Computational methods, particularly DFT, can be used to perform a systematic search of the conformational space. researchgate.net By rotating the key dihedral angles and performing geometry optimizations at each step, a potential energy landscape can be constructed. This landscape reveals the low-energy conformations that are most likely to be populated at a given temperature. The results of such an analysis can be compared with experimental data, for instance, from vibrational circular dichroism (VCD) spectroscopy, to validate the computational model. researchgate.net The presence of bulky substituents like the bromine atom can significantly influence the conformational preferences of the molecule. researchgate.net
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is an indispensable tool for interpreting experimental spectra. By calculating spectroscopic parameters for a given molecule, it is possible to assign spectral features to specific molecular vibrations or electronic transitions. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies from a DFT calculation can be compared with experimental IR and Raman spectra. researchgate.net While there is often a systematic overestimation of the frequencies, this can be corrected using empirical scaling factors. This comparison allows for a detailed assignment of the vibrational modes of the molecule. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure and stereochemistry of the compound. Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to provide insights into the molecule's electronic properties and reactivity. mdpi.com
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |
| Raman Spectroscopy | Vibrational frequencies and Raman activities |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths |
Investigation of Non-Covalent Interactions Influencing Stereoselectivity
Stereoselectivity in chemical reactions is often governed by subtle non-covalent interactions, such as hydrogen bonds and halogen bonds. In the case of this compound, the bromine atoms can participate in halogen bonding, which can play a crucial role in the self-assembly of molecules in the solid state and in solution. researchgate.net
Computational methods can be used to visualize and quantify these non-covalent interactions. researchgate.net Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify bond critical points and characterize the nature of intermolecular interactions. The strength of these interactions can also be estimated. Theoretical studies have shown that halogen-halogen interactions can be significant in dictating the packing preferences of molecules in crystals. researchgate.net Understanding these non-covalent interactions is key to controlling the stereochemical outcome of reactions involving this compound. For example, the formation of zigzag chains through O-H···O hydrogen bonding has been observed in the crystal structure of a related compound, (S)-(+)-1-(2-Bromophenyl)ethanol. nih.gov
Advanced Spectroscopic and Chiral Analytical Methodologies for 1r 2 Bromo 1 3 Bromophenyl Ethanol
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the accurate determination of enantiomeric excess (ee). gcms.czwikipedia.org The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energies and, consequently, different retention times. wikipedia.org
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the enantioseparation of chiral alcohols and their derivatives. phenomenex.comheraldopenaccess.us The selection of the appropriate chiral stationary phase is paramount for achieving successful separation. For aromatic alcohols like (1R)-2-bromo-1-(3-bromophenyl)ethanol, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, are often highly effective. wikipedia.orgresearchgate.net These phases, such as those with tris(3,5-dimethylphenylcarbamate) derivatives, offer a complex chiral environment with grooves and cavities where interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions contribute to chiral recognition. mdpi.com
Method development typically involves screening various CSPs and mobile phase compositions. phenomenex.com For this compound, a normal-phase elution mode using mixtures of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a common starting point. researchgate.net The relative proportions of these solvents are adjusted to optimize the resolution between the enantiomers and the analysis time.
Table 1: Representative HPLC Method Parameters for Chiral Separation of Aromatic Bromoalcohols
| Parameter | Description |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Elution | The two enantiomers, (1R)- and (1S)-2-bromo-1-(3-bromophenyl)ethanol, would be resolved into two distinct peaks, allowing for quantification of the enantiomeric excess. |
Gas Chromatography (GC) on Chiral Columns
Gas Chromatography (GC) on chiral columns offers another powerful approach for determining enantiomeric purity, particularly for volatile compounds. gcms.cz Direct analysis of chiral alcohols can be challenging due to their polarity, which may cause peak tailing. Therefore, derivatization is often employed to convert the alcohol into a less polar and more volatile ester or ether derivative. nih.gov Acylation to form the corresponding acetate ester is a common strategy that can enhance volatility and improve chromatographic performance. nih.gov
The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czelementlabsolutions.com These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on inclusion complexation. Modified β-cyclodextrins are frequently used for the separation of a wide range of chiral molecules, including aromatic alcohols and their derivatives. nih.gov
Table 2: Typical GC Method Parameters for Enantiomeric Analysis of Derivatized Aromatic Alcohols
| Parameter | Description |
| Analyte | Acetate derivative of 2-bromo-1-(3-bromophenyl)ethanol (B3113305) |
| Column | CP-Chirasil-DEX CB (modified β-cyclodextrin) |
| Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | Start at 120 °C, ramp at 2 °C/min to 180 °C, hold for 10 min |
| Expected Outcome | Baseline separation of the two diastereomeric acetate derivatives, enabling precise determination of the enantiomeric ratio. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for structure elucidation. In the context of chiral molecules, it not only confirms the chemical structure but also provides detailed insight into the stereochemical arrangement and can be adapted to determine enantiomeric purity.
Advanced 1D and 2D NMR Techniques (e.g., COSY, NOESY for Relative Stereochemistry)
In a chiral molecule like this compound, the presence of a stereocenter renders the two protons of the adjacent methylene (-CH2Br) group chemically non-equivalent. masterorganicchemistry.com These protons are termed diastereotopic and are expected to have different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.comyoutube.com They will typically appear as a pair of doublets of doublets (an AB quartet further split by the methine proton), forming a complex multiplet.
Two-dimensional (2D) NMR techniques are essential for assigning these complex signals and confirming connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methine proton (-CHOH) and both diastereotopic methylene protons, confirming their scalar coupling and connectivity within the ethanol (B145695) backbone. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): While more commonly used for determining the relative stereochemistry in conformationally rigid systems, a NOESY experiment can reveal through-space proximity of protons, which can help in confirming assignments.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| C1-H (Methine) | ~5.0-5.2 | ~72-75 | dd (Doublet of doublets) |
| C2-Hₐ (Methylene) | ~3.6-3.8 | ~38-41 | dd (Part of ABX system), Diastereotopic proton A |
| C2-Hₑ (Methylene) | ~3.5-3.7 | ~38-41 | dd (Part of ABX system), Diastereotopic proton B |
| Aromatic C-H | ~7.2-7.6 | ~125-135 | m (Multiplet) |
| Aromatic C-Br | - | ~122-124 | Quaternary Carbon |
| Aromatic C-CHOH | - | ~142-145 | Quaternary Carbon |
Application of Chiral Shift Reagents for Enantiomeric Ratio Determination
A powerful NMR-based method for determining enantiomeric ratios involves the use of chiral lanthanide shift reagents (LSRs). slideshare.netnih.gov These are organometallic complexes, often of europium (Eu) or praseodymium (Pr), containing a chiral ligand, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃). chemistnotes.comharvard.edu
When an LSR is added to a solution of a racemic or enantioenriched compound containing a Lewis basic site (like the hydroxyl group in an alcohol), it forms labile diastereomeric complexes. stereoelectronics.org Because these new complexes are diastereomers, the nuclei of the substrate experience different magnetic environments. This breaks the magnetic equivalence of the enantiomers, leading to the separation of their corresponding signals in the NMR spectrum. stereoelectronics.orgorganicchemistrydata.org The enantiomeric ratio can then be determined directly by integrating the now-separated peaks. slideshare.net Europium-based reagents typically induce downfield shifts. chemistnotes.com
Table 4: Hypothetical ¹H NMR Data Illustrating the Effect of a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without LSR (ppm) | Chemical Shift (δ) with Eu(hfc)₃ (ppm) |
| (1R)-enantiomer | ||
| Methine C1-H | 5.10 | 5.85 |
| Methylene C2-Hₐ | 3.70 | 4.25 |
| Methylene C2-Hₑ | 3.60 | 4.10 |
Note: The magnitude of the induced shift and the degree of separation are dependent on the concentration of the shift reagent.
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a single crystal of suitable quality can be grown. nih.govthieme-connect.de For a chiral molecule, this technique can unambiguously distinguish between the R and S enantiomers.
The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de This occurs when the X-ray radiation used in the experiment has an energy close to the absorption edge of a heavy atom within the crystal. In the case of this compound, the two bromine atoms serve as excellent anomalous scatterers. thieme-connect.de The anomalous scattering effect introduces a small, measurable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these intensity differences, the absolute spatial arrangement of the atoms can be determined, allowing for the unequivocal assignment of the (R) configuration to the chiral center. thieme-connect.de
The analysis also provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as information about intermolecular interactions such as hydrogen bonding and halogen bonding.
Table 5: Illustrative Crystallographic Data for a Brominated Organic Compound
| Parameter | Example Value |
| Chemical Formula | C₈H₈Br₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 18.2 Å, α = β = γ = 90° |
| Z (Molecules per unit cell) | 4 |
| Flack Parameter | ~0.0(1) |
| Significance of Flack Parameter | A value close to zero for the correct enantiomer confirms the absolute configuration assignment with high confidence. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration and Conformational Analysis
Chiroptical spectroscopic techniques are indispensable tools for the unambiguous determination of the absolute configuration and the conformational analysis of chiral molecules such as this compound. These methods measure the differential absorption of left and right circularly polarized light, providing information directly related to the three-dimensional arrangement of atoms. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful techniques that offer complementary insights into molecular chirality.
The absolute configuration of a chiral molecule cannot be determined by techniques such as NMR or mass spectrometry alone. While X-ray crystallography can provide this information, it requires a suitable single crystal, which is not always obtainable. Chiroptical methods, particularly when combined with quantum chemical calculations, offer a reliable alternative for determining the absolute configuration of molecules in solution. nih.govacs.org
Electronic Circular Dichroism (ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The chromophores within a chiral molecule, even if achiral themselves, become optically active due to their proximity to a stereocenter, giving rise to characteristic positive or negative signals known as Cotton effects.
For this compound, the key chromophore is the 3-bromophenyl group. The electronic transitions of this aromatic ring (typically π → π* transitions) are perturbed by the chiral center at the C1 position. The resulting ECD spectrum is a unique fingerprint of the (R) configuration.
The standard methodology involves a synergistic approach between experimental measurement and computational prediction:
Experimental Measurement: The ECD spectrum of a sample of the synthesized, enantiomerically-enriched compound is recorded in a suitable solvent (e.g., methanol).
Quantum Chemical Calculations: For each low-energy conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT).
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged according to their relative energies to generate a final theoretical spectrum for the (R)-enantiomer. This theoretical spectrum is then compared to the experimental one. A good match between the signs and relative intensities of the Cotton effects of the experimental spectrum and the calculated spectrum for the (R)-enantiomer allows for the unambiguous assignment of the absolute configuration.
Below is a hypothetical data table illustrating the kind of results expected from a TDDFT-ECD calculation for the dominant conformer of this compound.
Table 1: Hypothetical Calculated ECD Data for a Dominant Conformer of this compound
| Excitation Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Character of Transition |
|---|---|---|---|
| 275 | 0.015 | +15.8 | π → π* (Aromatic) |
| 248 | 0.089 | -25.2 | π → π* (Aromatic) |
The comparison of such calculated data with an experimental spectrum would provide definitive proof of the absolute stereochemistry at the C1 carbon.
Vibrational Circular Dichroism (VCD) for Conformational and Configurational Analysis
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared (IR) region. nih.gov VCD spectroscopy probes the chirality of molecular vibrations. Since every part of a chiral molecule contributes to its vibrational modes, VCD provides a rich source of stereochemical information and is particularly sensitive to the solution-state conformation. nih.govacs.org
For this compound, VCD signals would be expected for the vibrational modes involving the chiral center and its substituents. Key vibrational bands for analysis would include the C-H stretch and bend of the stereogenic carbon, the O-H stretch, and C-O stretch of the alcohol moiety, as well as vibrations of the C-Br bond.
The analytical process for VCD is similar to that of ECD:
Experimental Spectra: The VCD and IR spectra of the sample are measured.
Computational Modeling: A conformational search is performed, and the IR and VCD spectra for the low-energy conformers of the (R)-enantiomer are calculated using DFT.
Comparison and Assignment: The Boltzmann-averaged calculated VCD spectrum is compared to the experimental spectrum. A high degree of similarity between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
VCD is highly effective for molecules with relatively rigid structures. acs.org The conformational flexibility of the side chain in this compound makes the computational aspect crucial. By analyzing specific regions of the VCD spectrum, it is possible to deduce the preferred solution-phase conformation. For example, the sign of the VCD band corresponding to the O-H stretch can be sensitive to intramolecular hydrogen bonding, providing clues about the spatial arrangement of the hydroxyl and bromo groups.
Table 2: Illustrative Key Vibrational Frequencies and Expected VCD Signs for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental VCD Sign |
|---|---|---|
| O-H Stretch | 3650 | + |
| Aromatic C-H Stretch | 3100-3000 | +/- (multiple bands) |
| Aliphatic C-H Stretch (at C1) | 2980 | - |
| C-O Stretch | 1055 | + |
| C-Br Stretch | 680 | - |
Note: This data is illustrative and represents hypothetical expected outcomes from a DFT calculation for the purpose of demonstrating the methodology.
By employing both ECD and VCD, a comprehensive and highly reliable picture of the absolute configuration and conformational preferences of this compound in solution can be established.
Applications of 1r 2 Bromo 1 3 Bromophenyl Ethanol in Complex Organic Synthesis
Chiral Building Block in Multistep Synthesis
The inherent chirality of (1R)-2-bromo-1-(3-bromophenyl)ethanol makes it an excellent starting material for the synthesis of molecules with controlled three-dimensional architecture. The stereocenter can direct the stereochemical outcome of subsequent reactions, and the functional groups allow for a variety of chemical transformations.
Precursor to Enantioenriched Complex Molecular Architectures
While direct applications of this compound in the synthesis of highly complex natural products are not extensively documented, its structural motifs are found in numerous biologically active compounds. Chiral halohydrins, in general, are recognized as valuable intermediates for the synthesis of complex molecules due to their ability to be converted into epoxides, amino alcohols, and other key functional groups. lookchem.com The synthetic utility of this compound lies in its potential to undergo a variety of transformations that pave the way for the construction of intricate molecular frameworks.
For instance, the vicinal halo- and hydroxyl- functionalities can be manipulated to introduce new stereocenters with high diastereoselectivity. The bromine atom can be displaced by a wide range of nucleophiles, while the hydroxyl group can be protected, oxidized, or used to direct further reactions. These transformations are fundamental in the assembly of polycyclic and polyfunctionalized molecules. The 3-bromophenyl group also offers a handle for cross-coupling reactions, allowing for the introduction of further complexity.
Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates
Chiral intermediates are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). nih.govarborpharmchem.com this compound serves as a precursor to valuable chiral pharmaceutical intermediates, most notably chiral amino alcohols.
A key transformation is the conversion of the bromohydrin to the corresponding amino alcohol, (1R)-2-amino-1-(3-bromophenyl)ethanol. This can be achieved through a two-step sequence involving the displacement of the bromide with an azide (B81097), followed by reduction. A documented synthesis of the racemic 2-amino-1-(3-bromophenyl)ethan-1-ol involves the Staudinger reaction of 2-azido-1-(3-bromophenyl)ethanol with triphenylphosphine (B44618) in the presence of water. chemicalbook.com An enantioselective variant of this route starting from the chiral bromohydrin would yield the enantioenriched amino alcohol. Chiral aryl alkyl amine skeletons are present in numerous bioactive compounds and approved drugs. researchgate.net
| Precursor | Transformation | Product | Significance |
| This compound | 1. Azide Displacement 2. Staudinger Reduction | (1R)-2-amino-1-(3-bromophenyl)ethanol | Key intermediate for various pharmaceuticals. |
Synthesis of Chiral Agrochemical Scaffolds
The principles of chirality are also of paramount importance in the agrochemical industry, where the stereochemistry of a molecule can significantly influence its efficacy and environmental impact. nih.gov Halogenated compounds are prevalent in agrochemicals, and chiral halohydrins like this compound represent potential starting materials for the synthesis of novel, stereochemically defined pesticides and herbicides. lookchem.comresearchgate.net
Development of Chiral Ligands and Auxiliaries from its Framework
Chiral ligands and auxiliaries are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The framework of this compound is well-suited for the development of such chiral molecules.
A prominent class of chiral ligands that can be synthesized from this precursor are chiral oxazolines. These are typically prepared from chiral amino alcohols. As established in section 7.1.2, this compound can be converted to the corresponding chiral amino alcohol. This amino alcohol can then be cyclized with a variety of reagents to form the oxazoline (B21484) ring. Chiral oxazolines are widely used in asymmetric catalysis due to their ability to coordinate with metal centers and create a chiral environment that directs the stereochemical outcome of a reaction.
| Precursor | Intermediate | Reaction | Product | Application |
| This compound | (1R)-2-amino-1-(3-bromophenyl)ethanol | Cyclization with a carboxylic acid derivative | (R)-2-alkyl/aryl-4-(3-bromophenyl)-4,5-dihydrooxazole | Chiral ligand in asymmetric catalysis |
Substrate for Asymmetric Catalytic Reactions (e.g., Functional Group Transformations)
This compound, being a chiral molecule itself, can serve as a substrate for further asymmetric transformations to introduce additional stereocenters with high levels of stereocontrol. The existing stereocenter can influence the facial selectivity of reactions on nearby functional groups.
For example, oxidation of the secondary alcohol to the corresponding ketone, 2-bromo-1-(3-bromophenyl)ethanone, followed by an asymmetric reduction using a different chiral reducing agent, could be employed in a deracemization process or to access the diastereomeric alcohol. However, a more synthetically useful approach involves transformations of the existing functional groups.
A plausible asymmetric transformation is the enzymatic resolution of the racemic mixture of 2-bromo-1-(3-bromophenyl)ethanol (B3113305) to isolate the desired (1R)-enantiomer in high purity. Biocatalytic methods are known for their high enantioselectivity in the synthesis of chiral halohydrins. researchgate.net
Construction of Nitrogen-Containing Heterocycles with Defined Stereochemistry
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comnih.gov The stereoselective synthesis of these compounds is a major focus of organic synthesis. This compound is a valuable precursor for the synthesis of chiral nitrogen-containing heterocycles.
One common strategy involves the intramolecular cyclization of a derivative of the starting bromohydrin. For example, conversion of the hydroxyl group to an amino group, followed by intramolecular nucleophilic substitution of the bromide, would lead to the formation of a chiral aziridine.
Alternatively, the bromohydrin can be converted to the corresponding chiral epoxide, (R)-2-(3-bromophenyl)oxirane. This epoxide can then be opened by a variety of nitrogen nucleophiles to yield a range of chiral 1,2-amino alcohols, which are themselves precursors to other nitrogen-containing heterocycles. For instance, reaction with an amine would yield a chiral amino alcohol that can be further cyclized to form chiral piperazines, morpholines, or other heterocycles.
The synthesis of novel nitrogen-containing heterocycles from bromophenol derivatives has been reported, highlighting the importance of these scaffolds in medicinal chemistry. nih.gov
| Precursor | Intermediate | Reaction | Product Class |
| This compound | (R)-2-(3-bromophenyl)oxirane | Ring-opening with a nitrogen nucleophile | Chiral 1,2-amino alcohols and their derivatives |
| (1R)-2-amino-1-(3-bromophenyl)ethanol | - | Intramolecular cyclization | Chiral aziridines |
Future Directions in Research on 1r 2 Bromo 1 3 Bromophenyl Ethanol
Development of More Efficient and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is driving research into more environmentally benign and efficient methods for synthesizing chiral alcohols like (1R)-2-bromo-1-(3-bromophenyl)ethanol. nih.gov A primary focus is on minimizing the environmental impact of chemical processes. nih.gov This involves replacing conventional, often hazardous, solvents with greener alternatives and designing reactions that maximize the incorporation of starting materials into the final product, a concept known as atom economy.
Biocatalysis stands out as a particularly promising sustainable approach. The use of enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases, offers highly selective pathways to chiral alcohols under mild, physiological conditions. researchgate.netalmacgroup.comrsc.org These enzymatic reductions of the corresponding prochiral ketones are gaining traction in both academic and industrial settings due to their high specificity and enantioselectivity. almacgroup.com Research into using whole-cell biocatalysts, like Daucus carota (wild carrot), is also being explored for its potential in the eco-friendly synthesis of chiral alcohols. nih.gov
| Synthesis Advancement | Key Advantages | Research Focus |
| Green Solvents | Reduced environmental footprint, lower toxicity, potential for recycling. | Ionic liquids, deep eutectic solvents, water-based reaction media. |
| Atom Economy | Maximized efficiency of raw material use, waste reduction. | Designing synthetic pathways that minimize or eliminate byproducts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced energy consumption. | Utilizing isolated enzymes (e.g., ADHs) or whole-cell systems for asymmetric reductions. researchgate.netalmacgroup.com |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Broad Scope
The development of novel catalysts is central to advancing the synthesis of this compound with higher purity and efficiency. Research in this area is multifaceted, encompassing organometallic catalysts, organocatalysts, and biocatalysts.
In the realm of organometallic chemistry, new catalyst systems are being designed for the asymmetric hydrogenation of ketones. nih.gov For instance, iridium-based catalysts have shown high efficiency in the asymmetric hydrogenation of α-halogenated ketones to produce enantioenriched vicinal halohydrins. rsc.org The goal is to develop catalysts that are not only highly stereoselective but also have a broad substrate scope, allowing for their application to a wide range of similar starting materials.
Organocatalysis, which uses small organic molecules as catalysts, is an attractive metal-free alternative. This approach is particularly valuable in pharmaceutical synthesis where metal contamination is a significant concern. nih.gov Recent trends show a focus on developing various classes of organocatalysts, including those based on oxazaborolidine and phosphoric acid, for the asymmetric reduction of prochiral ketones. rsc.org
Biocatalysis, particularly the engineering of enzymes, offers another powerful tool. Halohydrin dehalogenases (HHDHs) are a class of enzymes that can be engineered to improve their regio- and stereoselectivity. rsc.orgresearchgate.net These enzymes are valuable for their ability to catalyze the formation of chiral compounds. researchgate.net Advances in biotechnology are expanding the applicability of enzymes like alcohol dehydrogenases by improving their stability and tuning their stereoselectivity. researchgate.net
| Catalyst Type | Area of Exploration | Desired Outcome |
| Organometallic Catalysts | Design of new chiral ligands for metals like iridium and ruthenium. nih.govrsc.org | Increased stereoselectivity, broader substrate applicability, higher turnover numbers. |
| Organocatalysts | Development of novel metal-free catalysts (e.g., oxazaborolidines). rsc.org | High enantioselectivity, avoidance of metal contamination, enhanced stability. nih.gov |
| Biocatalysts | Protein engineering of enzymes like HHDHs and ADHs. researchgate.netrsc.org | Improved enzyme stability, enhanced selectivity for specific substrates, wider applicability in organic synthesis. researchgate.net |
Deeper Mechanistic Insights into Complex Stereoselective Transformations
A thorough understanding of the reaction mechanisms underlying stereoselective transformations is crucial for the rational design of more effective catalysts. Future research will focus on elucidating the intricate details of how chiral catalysts control the formation of specific stereoisomers. This involves studying the transition states of the reaction to understand the factors that favor the formation of the desired (1R)-enantiomer.
For metal-catalyzed reactions, such as asymmetric hydrogenation, mechanistic studies help in designing catalysts with improved activity and selectivity. nih.gov Similarly, understanding the mechanism of organocatalyzed reductions can lead to the development of more efficient and selective catalysts. rsc.org In biocatalysis, molecular dynamics simulations can provide insights into the high catalytic activity of enzymes, aiding in their targeted engineering for specific synthetic purposes. rsc.org
Expansion of Synthetic Utility to New Classes of Chiral Compounds
This compound is a versatile chiral building block, and future research will aim to expand its use in the synthesis of novel and complex chiral molecules. Chiral alcohols and their derivatives are key intermediates in the production of pharmaceuticals and other bioactive compounds. nih.govmdpi.com
The presence of both a hydroxyl group and a bromine atom in this compound allows for a variety of subsequent chemical modifications. This dual functionality makes it a valuable precursor for creating a diverse range of other chiral compounds. For example, chiral 1-phenylethylamine, a structurally related compound, has been widely used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. nih.govmdpi.com By analogy, this compound can be envisioned as a starting point for the synthesis of a new generation of chiral ligands, organocatalysts, and pharmaceutical intermediates. nih.gov
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch manufacturing to continuous flow processes is a significant trend in the pharmaceutical and fine chemical industries. acs.org Flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved efficiency, making it an ideal platform for the scalable production of this compound. researchgate.netbohrium.com
Automated flow synthesis systems can significantly shorten reaction times and reduce costs by enabling rapid optimization of reaction conditions. researchgate.netbohrium.com This technology is particularly well-suited for catalytic enantioselective transformations, which are fundamental to the synthesis of chiral molecules. nih.govrsc.org The integration of flow chemistry with other enabling technologies, such as microwave irradiation and supported catalysts, can lead to fully automated processes with increased throughput. acs.org This approach not only enhances efficiency but also contributes to more sustainable manufacturing by minimizing waste. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
